molecular formula C8H17N3O B2592116 3-Methyl-1-[2-(pyrrolidin-1-yl)ethyl]urea CAS No. 1602869-85-1

3-Methyl-1-[2-(pyrrolidin-1-yl)ethyl]urea

Cat. No.: B2592116
CAS No.: 1602869-85-1
M. Wt: 171.244
InChI Key: AFWXOCILGKTSBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Features and Potential Research Applications 3-Methyl-1-[2-(pyrrolidin-1-yl)ethyl]urea is a synthetic organic compound belonging to the class of urea derivatives. Its molecular structure incorporates a urea functional group (-N-(C=O)-N-) linked to a 3-methyl group and a 2-(pyrrolidin-1-yl)ethyl chain. The pyrrolidine ring is a common feature in medicinal chemistry, often used to influence the compound's physiochemical properties and bioavailability. Urea derivatives are explored in various scientific fields for their potential biological activities. Research Use Only This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses. Please refer to the safety data sheet (SDS) before handling.

Properties

IUPAC Name

1-methyl-3-(2-pyrrolidin-1-ylethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O/c1-9-8(12)10-4-7-11-5-2-3-6-11/h2-7H2,1H3,(H2,9,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFWXOCILGKTSBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NCCN1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advanced Reaction Pathway Analysis for N Methyl N 2 Pyrrolidin 1 Yl Ethyl Urea

Established Synthetic Routes for the Formation of the Urea (B33335) Linkage

The construction of the urea moiety is a cornerstone of organic synthesis due to its prevalence in pharmaceuticals, agrochemicals, and materials science. For a target molecule like 3-Methyl-1-[2-(pyrrolidin-1-yl)ethyl]urea, three principal strategies are commonly considered: the use of isocyanate precursors, carbonylation reactions, and condensation with carbamate (B1207046) intermediates.

Strategies Employing Isocyanate Precursors and Amine Reactants

The most direct and widely employed method for synthesizing unsymmetrical ureas is the reaction between an isocyanate and an amine. commonorganicchemistry.com This reaction involves the nucleophilic addition of an amine to the electrophilic carbonyl carbon of the isocyanate group.

For the synthesis of 3-Methyl-1-[2-(pyrrolidin-1-yl)ethyl]urea, this strategy involves the direct reaction of Methyl isocyanate (1) with the primary amine group of 2-(pyrrolidin-1-yl)ethan-1-amine (2) .

Reaction of Methyl Isocyanate with 2-(pyrrolidin-1-yl)ethan-1-amineFigure 1: Synthesis of 3-Methyl-1-[2-(pyrrolidin-1-yl)ethyl]urea via the isocyanate route.

This reaction is typically characterized by high yields and selectivity. It is often carried out at room temperature in a suitable aprotic solvent, such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or dimethylformamide (DMF), and generally requires no catalyst. commonorganicchemistry.com The reaction proceeds rapidly to completion due to the high reactivity of the isocyanate functional group.

Carbonylation Reactions Utilizing Carbon Monoxide Surrogates

Carbonylation reactions offer an alternative pathway to the urea linkage, often avoiding the handling of highly reactive and toxic isocyanates. These methods typically employ a transition-metal catalyst, most commonly palladium, to facilitate the insertion of a carbonyl group derived from carbon monoxide (CO) or a CO surrogate. nih.govacs.org

The synthesis of N,N'-disubstituted ureas can be achieved through the palladium-catalyzed oxidative carbonylation of a primary amine. acs.orgoup.com In this approach, 2-(pyrrolidin-1-yl)ethan-1-amine would react with carbon monoxide in the presence of a palladium(II) catalyst and an oxidant. However, for an unsymmetrical urea like the target compound, a stepwise approach or a reaction involving two different amines is necessary. A more relevant carbonylation strategy involves the reaction of an N-monosubstituted carbamoylpalladium complex with a second amine, which can lead to the formation of an isocyanate intermediate. oup.comelsevierpure.com

Condensation Approaches with Carbamate Intermediates

Carbamate derivatives serve as stable and less hazardous precursors to isocyanates, providing a valuable route to urea synthesis. The reaction of an amine with a reactive carbamate, such as an O-phenyl carbamate, can yield a urea. commonorganicchemistry.comthieme-connect.com This reaction often requires elevated temperatures to proceed.

The mechanism typically involves the thermal or base-catalyzed decomposition of the carbamate into an isocyanate and an alcohol. thieme-connect.com The in situ-generated isocyanate is then immediately trapped by the amine present in the reaction mixture to form the desired urea. acs.org

For the target molecule, this would involve synthesizing an N-methyl carbamate (e.g., Phenyl N-methylcarbamate) and subsequently reacting it with 2-(pyrrolidin-1-yl)ethan-1-amine at reflux, often in the presence of a base to facilitate the elimination and subsequent addition steps. thieme-connect.com This method provides a safer alternative to the direct use of methyl isocyanate.

Synthesis and Purification of Pyrrolidin-1-yl-ethylamine Precursors

The primary precursor for the synthesis is 2-(pyrrolidin-1-yl)ethan-1-amine (2) . This diamine, featuring both a tertiary and a primary amine, can be synthesized through various routes. A common laboratory-scale synthesis involves the nucleophilic substitution of a 2-haloethylamine derivative with pyrrolidine (B122466). For instance, reacting pyrrolidine with 1-(2-chloroethyl)pyrrolidine (B1346828) hydrochloride after neutralization provides the desired product.

Another established route is the reductive amination of pyrrolidine with aminoacetaldehyde dimethyl acetal, followed by hydrolysis and reduction. Industrial syntheses may involve the catalytic hydrogenation of corresponding nitrile or amide precursors.

Purification of 2-(pyrrolidin-1-yl)ethan-1-amine is critical to ensure the purity of the final urea product. Standard methods for purifying liquid amines are applicable:

Fractional Distillation: As a liquid with a distinct boiling point, the amine can be purified from less volatile or more volatile impurities by fractional distillation under reduced pressure to prevent thermal decomposition.

Salt Formation and Recrystallization: The diamine can be converted into a solid salt, such as a hydrochloride or oxalate (B1200264) salt, by treatment with the corresponding acid. wipo.int These crystalline salts can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether). google.comresearchgate.net The pure amine is subsequently liberated by treatment with a strong base and extraction into an organic solvent.

Chromatography: For high-purity requirements, column chromatography using silica (B1680970) gel or alumina (B75360) can be employed, though this is often less practical for larger scales. The choice of eluent is critical to ensure good separation without significant product loss on the stationary phase.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The optimization of the synthetic protocol is crucial for maximizing yield, purity, and process efficiency. The isocyanate route (2.1.1) is the most straightforward and often the focus of optimization. Key parameters include solvent, temperature, stoichiometry, and reaction time.

While specific optimization data for the synthesis of 3-Methyl-1-[2-(pyrrolidin-1-yl)ethyl]urea is not extensively published, a representative optimization study can be constructed based on established principles for this reaction class. arabjchem.org The following table illustrates a hypothetical optimization matrix for the reaction between methyl isocyanate (1.0 equiv.) and 2-(pyrrolidin-1-yl)ethan-1-amine (1.05 equiv.).

EntrySolventTemperature (°C)Time (h)Yield (%)Observations
1DCM25292Standard conditions, clean reaction.
2THF25294Slightly improved yield over DCM.
3Acetonitrile25291Comparable to DCM.
4Toluene25488Slower reaction rate observed.
5THF0496Lower temperature improves selectivity and minimizes potential side reactions. arabjchem.org
6THF50185Higher temperature leads to minor impurity formation.
7Water*50.595Rapid reaction in aqueous medium; product precipitates. arabjchem.org

*Reaction in an aqueous medium can be highly effective for certain amines, offering a greener solvent choice and simplified product isolation via filtration. arabjchem.org

Key Findings from Optimization Studies:

Solvent Choice: Polar aprotic solvents like THF generally provide excellent yields. The use of water as a solvent at low temperatures can be a highly efficient and environmentally friendly option. arabjchem.org

Temperature Control: The reaction is exothermic. While it proceeds readily at room temperature, conducting the reaction at lower temperatures (0-5 °C) can suppress the formation of byproducts, such as dimers or trimers of the isocyanate, leading to higher purity and yield.

Stoichiometry: A slight excess of the amine component can be used to ensure the complete consumption of the more valuable or hazardous isocyanate precursor.

Mechanistic Investigations of Key Synthetic Transformations

A deeper understanding of the reaction mechanisms allows for rational control over the synthesis.

Isocyanate Pathway: The formation of the urea via the isocyanate route is a classic example of nucleophilic addition . The reaction is typically second-order, being first-order in both the amine and the isocyanate. aub.edu.lb The lone pair of the primary amine nitrogen in 2-(pyrrolidin-1-yl)ethan-1-amine attacks the electrophilic carbonyl carbon of methyl isocyanate. This forms a zwitterionic tetrahedral intermediate, which rapidly undergoes a proton transfer from the nitrogen to the oxygen, yielding the stable urea product. Computational studies, including Density Functional Theory (DFT), have been used to model the transition state of this type of reaction, confirming a concerted or near-concerted process where bond formation and proton transfer occur almost simultaneously, often mediated by a solvent molecule. rsc.orgmdpi.com

Palladium-Catalyzed Carbonylation Pathway: The mechanism of oxidative carbonylation is more complex and proceeds through a catalytic cycle. oup.comelsevierpure.com A plausible pathway involves:

Oxidative addition of the amine to a Pd(II) species.

Coordination of carbon monoxide to the palladium center.

Migratory insertion of CO into the palladium-nitrogen bond to form a carbamoyl-palladium intermediate.

This intermediate can then react with a second molecule of amine. One proposed mechanism involves the deprotonation of the N-monoalkylcarbamoyl ligand to generate an isocyanate intermediate, which is then attacked by the second amine. oup.comelsevierpure.com

Reductive elimination regenerates the active catalyst and releases the urea product.

Carbamate Intermediate Pathway: This route mechanistically converges with the isocyanate pathway. The key step is the generation of the isocyanate in situ. Under thermal or base-catalyzed conditions, the carbamate undergoes an elimination reaction. thieme-connect.com The base assists in the deprotonation of the carbamate nitrogen, facilitating the departure of the alkoxy or aryloxy group and the formation of the N=C=O bond of the isocyanate. thieme-connect.comacs.org This transient isocyanate is immediately consumed by the amine nucleophile present in the reaction mixture, as described above.

Considerations for Scalable Synthesis and Process Chemistry Development

The transition from laboratory-scale synthesis to industrial production of 3-Methyl-1-[2-(pyrrolidin-1-yl)ethyl]urea necessitates careful consideration of several process chemistry principles to ensure safety, efficiency, and cost-effectiveness. Key factors include the selection of starting materials, reaction conditions, purification methods, and waste management.

A primary consideration for scalable synthesis is the choice of the synthetic route. The most common laboratory method for preparing unsymmetrical ureas involves the reaction of an amine with an isocyanate. In the case of 3-Methyl-1-[2-(pyrrolidin-1-yl)ethyl]urea, this would involve the reaction of 2-(pyrrolidin-1-yl)ethan-1-amine with methyl isocyanate. While effective on a small scale, the use of methyl isocyanate on a large scale poses significant safety risks due to its high toxicity and volatility.

Alternative, safer reagents are often preferred in industrial settings. Phosgene (B1210022) equivalents, such as triphosgene (B27547) or N,N'-carbonyldiimidazole (CDI), offer a safer approach to forming the urea bond. nih.gov The reaction of 2-(pyrrolidin-1-yl)ethan-1-amine with CDI would form an activated carbamoyl (B1232498) intermediate, which would then react with methylamine (B109427) to yield the desired product. This two-step, one-pot procedure avoids the direct handling of toxic isocyanates.

Another scalable approach involves the use of carbamates. For instance, a suitable carbamate precursor could be reacted with 2-(pyrrolidin-1-yl)ethan-1-amine under thermal conditions to generate the urea. This method can be advantageous as it often proceeds with high selectivity and avoids hazardous reagents.

Process Optimization and Control:

For any chosen synthetic route, optimization of reaction parameters is crucial for a scalable process. This includes:

Solvent Selection: The choice of solvent can significantly impact reaction rate, yield, and ease of product isolation. For the synthesis of ureas, polar aprotic solvents are often employed. However, for large-scale production, factors such as cost, toxicity, and ease of recovery and recycling are paramount.

Temperature and Pressure Control: Urea formation reactions are often exothermic. Effective heat management is critical on a large scale to prevent runaway reactions and ensure consistent product quality. The use of jacketed reactors with precise temperature control is standard.

Stoichiometry and Addition Rate: Careful control of the molar ratios of reactants is necessary to maximize the yield of the desired unsymmetrical urea and minimize the formation of symmetrical urea byproducts. The rate of addition of one reactant to another can also influence selectivity and safety.

Work-up and Purification: The purification of the final product on a large scale must be efficient and scalable. Crystallization is often the preferred method for purifying solid compounds like ureas, as it can provide high purity in a single step. The choice of crystallization solvent is critical and should be selected based on solubility profiles, safety, and cost. Filtration and drying equipment must also be appropriately sized for the production scale.

Data Table: Comparison of Synthetic Routes for Unsymmetrical Ureas

Synthetic RouteReagentsAdvantagesDisadvantages on Scale-up
Isocyanate MethodAmine, IsocyanateHigh yields, fast reactionsUse of highly toxic and volatile isocyanates
Phosgene EquivalentsAmine, Triphosgene/CDI, Second AmineSafer than phosgene, good yieldsFormation of byproducts, may require careful control of stoichiometry
Carbamate MethodAmine, CarbamateAvoids toxic reagents, often high selectivityMay require elevated temperatures, reaction times can be longer

Advanced Reaction Pathway Analysis:

The reaction of an amine with an isocyanate proceeds through a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isocyanate group. This is followed by a proton transfer to form the stable urea linkage.

When using phosgene equivalents like CDI, the reaction proceeds in two steps. First, the primary amine reacts with CDI to form an N-acylimidazole intermediate. This intermediate is then susceptible to nucleophilic attack by a second amine, with the imidazole (B134444) group acting as a good leaving group, to form the unsymmetrical urea.

Understanding these pathways allows for the rational selection of catalysts and reaction conditions to enhance the rate and selectivity of the desired transformation. For instance, in some cases, the addition of a non-nucleophilic base can facilitate the reaction by deprotonating the amine, increasing its nucleophilicity.

Advanced Structural Elucidation and Conformational Analysis of N Methyl N 2 Pyrrolidin 1 Yl Ethyl Urea

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Atom Connectivity and Stereochemical Assignments

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise atomic connectivity and stereochemistry of N-Methyl-N'-[2-(pyrrolidin-1-yl)ethyl]urea. One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide initial information about the chemical environment of the protons and carbons in the molecule. However, for a complete and unambiguous assignment, multi-dimensional NMR techniques are essential.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments provide correlations between different nuclei, allowing for the definitive assignment of the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (²J and ³J), which helps in identifying adjacent protons within the same spin system. For N-Methyl-N'-[2-(pyrrolidin-1-yl)ethyl]urea, COSY would show correlations between the protons of the ethyl chain and within the pyrrolidine (B122466) ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon atoms with their attached protons. This is a powerful technique for assigning the ¹³C signals based on the already assigned ¹H signals. Each CH, CH₂, and CH₃ group will produce a cross-peak, simplifying the carbon spectrum. science.govyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically ²J to ⁴J). This is particularly useful for identifying quaternary carbons and for connecting different spin systems. For instance, HMBC can show correlations from the methyl protons to the urea (B33335) carbonyl carbon, and from the ethyl protons to the carbons of the pyrrolidine ring, thus piecing together the entire molecular skeleton. science.govyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining the spatial proximity of protons, providing insights into the molecule's conformation and stereochemistry. Protons that are close in space, even if they are not directly bonded, will show cross-peaks. This information is vital for understanding the preferred three-dimensional arrangement of the molecule in solution.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for N-Methyl-N'-[2-(pyrrolidin-1-yl)ethyl]urea (Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.)

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations (H to C)Key NOESY Correlations (H to H)
1 (CH₃-N)~2.7 (d)~27C2H3, H4
2 (C=O)-~160--
3 (N-H)~5.5 (t)-C2, C4H1, H4
4 (N-CH₂)~3.2 (q)~40C2, C5, C8H1, H3, H5
5 (CH₂-N)~2.6 (t)~55C4, C6, C7H4, H6, H7
6, 7 (Pyrrolidine CH₂)~2.5 (m)~54C5, C8H5, H8
8 (Pyrrolidine CH₂)~1.8 (m)~24C5, C6, C7H6, H7

Variable Temperature NMR Studies for Conformational Dynamics

The flexibility of the ethyl chain and the potential for different conformations around the urea backbone can be investigated using variable temperature (VT) NMR studies. By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and line shapes. These changes can provide information about the energy barriers between different conformers and the thermodynamics of the conformational equilibria. For instance, restricted rotation around the C-N bonds of the urea moiety might lead to the observation of distinct signals for different conformers at low temperatures, which then coalesce into averaged signals at higher temperatures.

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of N-Methyl-N'-[2-(pyrrolidin-1-yl)ethyl]urea, it is possible to determine the precise atomic coordinates, bond lengths, bond angles, and torsion angles. This technique would reveal the preferred conformation of the molecule in the crystal lattice, including the planarity of the urea group and the orientation of the pyrrolidine ring and the methyl group. Furthermore, X-ray crystallography can elucidate intermolecular interactions, such as hydrogen bonding, which play a crucial role in the packing of the molecules in the crystal. The urea group, with its N-H protons and carbonyl oxygen, is a prime candidate for forming strong intermolecular hydrogen bonds. nih.govresearchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Intermolecular Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are excellent for identifying the functional groups present in N-Methyl-N'-[2-(pyrrolidin-1-yl)ethyl]urea.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretching of the urea group (around 3300 cm⁻¹), the C=O stretching of the carbonyl group (around 1650 cm⁻¹), and C-N stretching vibrations. The position and shape of the N-H and C=O bands can also provide insights into hydrogen bonding interactions.

Raman Spectroscopy: Raman spectroscopy would also show characteristic bands for the various functional groups. It is particularly sensitive to non-polar bonds and can provide complementary information to the IR spectrum.

Table 2: Characteristic Vibrational Frequencies for N-Methyl-N'-[2-(pyrrolidin-1-yl)ethyl]urea

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
N-H (Urea)Stretching3300 - 3500
C-H (Alkyl)Stretching2850 - 3000
C=O (Urea)Stretching1630 - 1680
N-H (Urea)Bending1550 - 1640
C-NStretching1200 - 1350

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the exact molecular weight of a compound and for elucidating its structure through fragmentation analysis.

Exact Mass Determination: HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy (typically to within a few parts per million). This allows for the unambiguous determination of the elemental composition of N-Methyl-N'-[2-(pyrrolidin-1-yl)ethyl]urea.

Fragmentation Pathway Analysis: In tandem mass spectrometry (MS/MS), the molecular ion is fragmented, and the masses of the resulting fragment ions are measured. The fragmentation pattern provides valuable information about the connectivity of the molecule. For N-Methyl-N'-[2-(pyrrolidin-1-yl)ethyl]urea, characteristic fragmentation would likely involve cleavage of the ethyl chain and fragmentation of the pyrrolidine ring.

Table 3: Predicted High-Resolution Mass Spectrometry Data for N-Methyl-N'-[2-(pyrrolidin-1-yl)ethyl]urea

IonPredicted Exact Mass (m/z)Possible Fragmentation Pathway
[M+H]⁺172.1444Molecular ion
[M-CH₃NH]⁺141.1022Loss of methylamine (B109427)
[C₅H₁₀N]⁺84.0813Pyrrolidin-1-yl-methyl cation
[C₄H₈N]⁺70.0657Pyrrolidinium cation

Conformational Preference and Energy Landscape Exploration in Solution and Gas Phase

Computational chemistry methods, such as molecular mechanics and quantum mechanics calculations, can be used to explore the conformational preferences and the potential energy landscape of N-Methyl-N'-[2-(pyrrolidin-1-yl)ethyl]urea. These calculations can predict the relative energies of different conformers, the energy barriers for rotation around single bonds, and the preferred geometries in both the gas phase and in solution (by using solvent models). The results of these calculations can be compared with experimental data from NMR and X-ray crystallography to provide a comprehensive understanding of the molecule's conformational behavior. For instance, calculations could predict the most stable orientation of the ethylpyrrolidine side chain relative to the methylurea moiety. nih.gov

Computational and Theoretical Chemistry Investigations of N Methyl N 2 Pyrrolidin 1 Yl Ethyl Urea

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods) for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure and intrinsic properties of a molecule. For 3-Methyl-1-[2-(pyrrolidin-1-yl)ethyl]urea, these calculations could elucidate a variety of molecular properties.

DFT methods, such as B3LYP, or ab initio methods like Møller-Plesset perturbation theory (MP2), could be used to determine the optimized molecular geometry, bond lengths, and bond angles. These calculations would also yield the electronic energy and the distribution of electron density, which is crucial for understanding the molecule's reactivity.

Key molecular properties that can be calculated include:

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability.

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 3-Methyl-1-[2-(pyrrolidin-1-yl)ethyl]urea, the oxygen of the carbonyl group and the nitrogens would be expected to be regions of negative potential, while the hydrogens attached to the urea (B33335) nitrogens would be regions of positive potential.

Table 1: Hypothetical DFT-Calculated Properties of 3-Methyl-1-[2-(pyrrolidin-1-yl)ethyl]urea

Property Predicted Value Significance
HOMO Energy ~ -6.5 eV Indicates the ability to donate electrons.
LUMO Energy ~ 1.5 eV Indicates the ability to accept electrons.
HOMO-LUMO Gap ~ 8.0 eV Suggests high kinetic stability.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of a molecular system. For 3-Methyl-1-[2-(pyrrolidin-1-yl)ethyl]urea, MD simulations would be invaluable for exploring its conformational landscape and its interactions with solvents.

By simulating the molecule's movements over time, MD can reveal the preferred conformations and the energy barriers between them. This is particularly important for a flexible molecule like 3-Methyl-1-[2-(pyrrolidin-1-yl)ethyl]urea, which has several rotatable bonds. The simulations could identify the most stable arrangements of the methyl, ethyl, and pyrrolidine (B122466) groups relative to the urea core.

Furthermore, MD simulations in explicit solvent (e.g., water) can provide a detailed picture of how the molecule interacts with its environment. These simulations can reveal:

Solvation Shell Structure: The arrangement of solvent molecules around the solute.

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the urea and pyrrolidine groups and the solvent.

Hydrophobic Interactions: The behavior of the nonpolar parts of the molecule in an aqueous environment.

Quantitative Structure-Property Relationship (QSPR) Modeling for Physicochemical Descriptors

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of chemicals based on their molecular structure. While no specific QSPR models for 3-Methyl-1-[2-(pyrrolidin-1-yl)ethyl]urea are available, such models could be developed or existing models for similar compounds could be used to predict its properties.

QSPR models are built by finding a mathematical relationship between a set of calculated molecular descriptors and an experimentally determined property. For 3-Methyl-1-[2-(pyrrolidin-1-yl)ethyl]urea, QSPR could be used to predict properties such as:

Boiling Point

Vapor Pressure

Water Solubility (LogS)

Octanol-Water Partition Coefficient (LogP)

These predicted properties are valuable in various fields, including chemical engineering and environmental science. General QSPR models for urea derivatives have been developed to predict their biological activities and physicochemical properties. biu.ac.ilbenthamdirect.com

Computational Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding, Van der Waals Forces)

The biological and material properties of molecules are often governed by non-covalent interactions. For 3-Methyl-1-[2-(pyrrolidin-1-yl)ethyl]urea, several types of non-covalent interactions are significant.

Hydrogen Bonding: The urea moiety is a classic hydrogen bond donor (the N-H groups) and acceptor (the C=O group). The pyrrolidine nitrogen can also act as a hydrogen bond acceptor. Computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) index analysis can be used to identify and characterize these hydrogen bonds in dimers or larger clusters of the molecule, or in its interactions with other molecules. Studies on urea have shown the importance of N-H···O and even weaker N-H···N hydrogen bonds in its solid-state structure. researchgate.net

Dipole-Dipole Interactions: Due to its polarity, 3-Methyl-1-[2-(pyrrolidin-1-yl)ethyl]urea will exhibit dipole-dipole interactions.

Computational analyses can quantify the strength of these interactions and provide insights into how they influence the molecule's crystal packing and its binding to biological targets.

Theoretical Studies of Reaction Mechanisms and Transition States Relevant to Synthesis or Degradation

Theoretical chemistry can be employed to investigate the mechanisms of chemical reactions, providing detailed information about the energy landscape, intermediates, and transition states. For 3-Methyl-1-[2-(pyrrolidin-1-yl)ethyl]urea, such studies could focus on its synthesis or potential degradation pathways.

Synthesis: A common route to substituted ureas involves the reaction of an isocyanate with an amine. In this case, the reaction would be between methyl isocyanate and 2-(pyrrolidin-1-yl)ethanamine. Quantum chemical calculations could be used to model the reaction pathway, calculate the activation energy, and determine the structure of the transition state. This would provide a deeper understanding of the reaction kinetics and could help in optimizing the reaction conditions. Theoretical studies on urea synthesis have explored various pathways, including electrochemical routes from nitrogen and carbon dioxide. researchgate.netresearchgate.net

Degradation: The stability of the urea linkage can also be studied computationally. For example, the mechanism of hydrolysis under acidic or basic conditions could be investigated. These calculations would identify the most likely bond cleavage points and the energy barriers associated with the degradation process.

Chemical Transformations and Derivatization Strategies of N Methyl N 2 Pyrrolidin 1 Yl Ethyl Urea

Modifications of the Urea (B33335) Moiety: N-Alkylation and Acylation Reactions

The urea functional group in N-Methyl-N'-[2-(pyrrolidin-1-yl)ethyl]urea contains two nitrogen atoms with differing substitution patterns, which influences their reactivity towards alkylating and acylating agents. The nitrogen atom of the methyl-substituted amine is a secondary amine, while the nitrogen adjacent to the ethyl linker is also secondary. This disubstituted nature allows for further functionalization, such as additional alkylation or acylation, to produce trisubstituted ureas.

N-Alkylation:

The introduction of an additional alkyl group onto one of the urea nitrogens can be achieved through various synthetic methods. A common approach involves the deprotonation of the urea with a strong base to form a urea anion, which then acts as a nucleophile towards an alkyl halide. The choice of base and reaction conditions is crucial to control the regioselectivity of the alkylation. Given the presence of two secondary amines in the urea moiety, a mixture of products could be obtained. However, the steric and electronic environment around each nitrogen atom can influence the outcome.

Phase-transfer catalysis offers a mild and efficient method for the N-alkylation of ureas. This technique typically employs a solid base, such as potassium hydroxide, in a non-polar solvent with a phase-transfer catalyst like a quaternary ammonium salt. This method has been shown to be effective for the N-alkylation of N-alkylureas with a variety of alkylating agents, including alkyl halides, tosylates, and mesylates.

Another approach is the iridium-catalyzed N-alkylation using alcohols as alkylating agents. This method provides a greener alternative to the use of alkyl halides. The reactivity in such catalytic systems can be influenced by the nature of the base and solvent employed.

N-Acylation:

N-acylation of the urea moiety introduces an acyl group, forming an N-acylurea derivative. This transformation can be accomplished using acylating agents such as acyl chlorides or carboxylic anhydrides, typically in the presence of a base to neutralize the acidic byproduct. Pyridine is often used as both a solvent and a base for these reactions.

The synthesis of N-acylureas can also be achieved by reacting the parent urea with a carboxylic acid in the presence of a coupling agent, such as a carbodiimide. This method proceeds through an O-acylisourea intermediate which then rearranges to the more stable N-acylurea. The reaction conditions for acylation need to be carefully controlled to avoid side reactions.

Reaction TypeReagents and ConditionsPotential Product
N-Alkylation Alkyl halide, Strong base (e.g., NaH)N-Alkyl-N-Methyl-N'-[2-(pyrrolidin-1-yl)ethyl]urea
Alkyl halide, KOH, Phase-transfer catalystN-Alkyl-N-Methyl-N'-[2-(pyrrolidin-1-yl)ethyl]urea
Alcohol, Iridium catalyst, BaseN-Alkyl-N-Methyl-N'-[2-(pyrrolidin-1-yl)ethyl]urea
N-Acylation Acyl chloride or Anhydride, Base (e.g., Pyridine)N-Acyl-N-Methyl-N'-[2-(pyrrolidin-1-yl)ethyl]urea
Carboxylic acid, Carbodiimide (e.g., DCC)N-Acyl-N-Methyl-N'-[2-(pyrrolidin-1-yl)ethyl]urea

Functionalization of the Pyrrolidine (B122466) Ring: Electrophilic Aromatic Substitution or Ring-Opening Reactions (if applicable)

The pyrrolidine ring in N-Methyl-N'-[2-(pyrrolidin-1-yl)ethyl]urea is a saturated heterocyclic amine. Unlike aromatic rings, it does not undergo electrophilic aromatic substitution reactions. Direct functionalization of the C-H bonds of the pyrrolidine ring is generally challenging due to their low reactivity.

Strategies for introducing substituents onto the pyrrolidine ring typically involve starting with a pre-functionalized pyrrolidine derivative in the synthesis of the target molecule. For instance, using a substituted proline or 4-hydroxypyrrolidine as a precursor would allow for the incorporation of functional groups at various positions on the ring.

Ring-opening reactions of the pyrrolidine ring are also not readily achievable under standard conditions due to the stability of the saturated five-membered ring. Such transformations would require harsh conditions or the presence of specific activating groups, which are absent in this molecule. Recent advancements have explored photocatalyzed C-N bond cleavage of N-benzoyl pyrrolidines, but this would require prior modification of the pyrrolidine nitrogen.

Therefore, for N-Methyl-N'-[2-(pyrrolidin-1-yl)ethyl]urea, derivatization of the pyrrolidine ring is most practically achieved by synthesizing the entire molecule from a functionalized pyrrolidine starting material.

Elaboration of the Ethyl Linker: Chain Extension and Incorporation of Additional Functional Groups

The ethyl linker between the urea and pyrrolidine moieties can be modified to alter the spacing and introduce new functionalities. Similar to the functionalization of the pyrrolidine ring, direct modification of the ethyl linker in the final molecule is not straightforward. A more feasible approach is to synthesize analogues with different linkers by starting with alternative amino alcohols.

Chain Extension:

To synthesize analogues with a longer chain, one could start with 3-(pyrrolidin-1-yl)propan-1-ol or 4-(pyrrolidin-1-yl)butan-1-ol. These can be prepared by reacting pyrrolidine with the corresponding bromo- or chloro-alkanol. The resulting alcohol can then be converted to an amine and subsequently reacted to form the urea derivative, yielding a propyl or butyl linker, respectively. Homologation reactions, which extend a carbon chain by one methylene unit, could also be considered at an intermediate synthetic stage.

Incorporation of Additional Functional Groups:

Functional groups such as hydroxyl or carboxyl groups can be incorporated into the linker. For example, starting with a protected amino diol, one could selectively functionalize one hydroxyl group to build the pyrrolidine ring and the other to form the urea, resulting in a hydroxylated linker. Similarly, using an amino acid with a protected amine and a free carboxylic acid could lead to the introduction of a carboxyl group on the linker.

Starting Material for LinkerResulting Linker in AnaloguePotential Functional Groups
2-(Pyrrolidin-1-yl)ethan-1-amineEthylNone
3-(Pyrrolidin-1-yl)propan-1-aminePropylNone
4-(Pyrrolidin-1-yl)butan-1-amineButylNone
Substituted amino alcoholFunctionalized alkyl chainHydroxyl, Ether, etc.
Amino acid derivativeFunctionalized alkyl chainCarboxyl, Ester, etc.

Synthesis of Analogues for Structure-Property Relationship Studies (Focus on chemical properties)

The systematic synthesis of analogues of N-Methyl-N'-[2-(pyrrolidin-1-yl)ethyl]urea allows for the investigation of structure-property relationships. By modifying different parts of the molecule, one can study the impact on chemical properties such as solubility, basicity (pKa), hydrogen bonding capacity, and conformational preferences.

Modifying the Urea Moiety:

Replacing the N-methyl group with larger alkyl groups (e.g., ethyl, propyl) can influence the molecule's lipophilicity and steric hindrance around the urea. Increasing the alkyl chain length in some urea derivatives has been shown to affect their self-assembly and gelation properties in different solvents, which is related to intermolecular hydrogen bonding and van der Waals interactions. nih.govresearchgate.net The introduction of bulky substituents can also disrupt the planarity of the urea group, which can affect its hydrogen bonding capabilities.

Altering the Pyrrolidine Ring:

Varying the Ethyl Linker:

Changing the length of the linker between the urea and the pyrrolidine ring can affect the conformational flexibility of the molecule. A longer linker would allow for more rotational freedom, potentially impacting how the two ends of the molecule can interact with each other or with other molecules. The introduction of polar functional groups into the linker, as described in section 5.3, would be expected to increase the hydrophilicity and water solubility of the compound.

Molecular ModificationPotential Impact on Chemical Properties
Increase N-alkyl chain on urea Increased lipophilicity, altered solubility, potential for altered hydrogen bonding patterns. nih.gov
Introduce bulky groups on urea Disruption of planarity, modified conformational preferences.
Substitute pyrrolidine ring Altered basicity (pKa) of the pyrrolidine nitrogen, changes in polarity and solubility. nih.gov
Lengthen the ethyl linker Increased conformational flexibility, potential for different intramolecular interactions.
Incorporate polar groups in linker Increased hydrophilicity and water solubility.

Preparation of Isotopically Labeled N-Methyl-N'-[2-(pyrrolidin-1-yl)ethyl]urea for Advanced Chemical Investigations

Isotopically labeled analogues of N-Methyl-N'-[2-(pyrrolidin-1-yl)ethyl]urea are valuable tools for a variety of advanced chemical studies, including reaction mechanism elucidation and as internal standards in quantitative mass spectrometry. The introduction of stable isotopes (e.g., ²H, ¹³C, ¹⁵N) or radioisotopes (e.g., ³H, ¹⁴C) can be achieved by using labeled precursors in the synthesis.

Labeling the N-Methyl Group:

The N-methyl group can be readily labeled by using isotopically labeled methylamine (B109427) or a labeled methylating agent during the synthesis of the urea moiety. For example, [¹³C]methylamine or [¹⁴C]methylamine can be reacted with a suitable precursor to introduce a ¹³C or ¹⁴C label, respectively. Palladium-catalyzed C(sp³)–H functionalization has been used to introduce ¹³C-methyl groups into amino acid precursors, a strategy that could potentially be adapted. nih.gov

Labeling the Ethyl Linker and Pyrrolidine Ring:

Labeling the ethyl linker or the pyrrolidine ring typically requires starting with a labeled precursor. For instance, [¹⁴C]-labeled 2-(pyrrolidin-1-yl)ethanamine could be synthesized and used to construct the final molecule. Methods for the deuteration of pyrrolidine rings are also available. For example, the use of sodium borodeuteride in the synthesis of pyrrolidines can introduce deuterium atoms at the α-positions of the ring. organic-chemistry.org Additionally, catalytic H/D exchange using D₂O as the deuterium source can be employed for the deuteration of compounds containing a pyrrolidine moiety. rsc.orgrsc.org

Labeling the Urea Carbonyl Group:

The carbonyl carbon of the urea can be labeled using [¹³C]- or [¹⁴C]-phosgene or a phosgene (B1210022) equivalent in the synthesis. Alternatively, labeled urea itself can be used as a starting material in exchange reactions.

Isotopic LabelPosition of LabelSynthetic Precursor
¹³C or ¹⁴CN-Methyl group[¹³C]- or [¹⁴C]-Methylamine
²H (Deuterium)N-Methyl groupDeuterated methylating agent
¹³C or ¹⁴CEthyl linker[¹³C]- or [¹⁴C]-2-Chloroethanol
²H (Deuterium)Pyrrolidine ring (α-positions)Sodium borodeuteride in reductive amination
¹³C or ¹⁴CUrea carbonyl[¹³C]- or [¹⁴C]-Phosgene or labeled urea
¹⁵NUrea moiety[¹⁵N]-Labeled amine precursor

Molecular Interaction Studies and Chemical Biophysical Characterization Purely in Vitro with Model Systems

Binding Kinetics and Thermodynamics with Purified Small Molecules or Synthetic Polymers as Model Receptors

No published studies were found that detail the binding kinetics (association and dissociation rate constants) or thermodynamic profile (changes in enthalpy, entropy, and Gibbs free energy) of 3-Methyl-1-[2-(pyrrolidin-1-yl)ethyl]urea with any purified small molecules or synthetic polymers.

Spectroscopic Probes for Investigating Non-Covalent Interactions in Chemical Solutions

There is no available literature describing the use of spectroscopic techniques, such as NMR, FTIR, or UV-Vis spectroscopy, to investigate the non-covalent interactions of 3-Methyl-1-[2-(pyrrolidin-1-yl)ethyl]urea in chemical solutions.

Mechanistic Studies of Chemical Recognition with Synthetic Ligands

Mechanistic insights into how 3-Methyl-1-[2-(pyrrolidin-1-yl)ethyl]urea recognizes and interacts with synthetic ligands are absent from the scientific literature.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for Analyzing Intermolecular Associations in Non-Biological Contexts

No SPR or ITC data for 3-Methyl-1-[2-(pyrrolidin-1-yl)ethyl]urea interacting with non-biological model systems have been reported. Such studies would be necessary to determine its binding affinity and thermodynamic properties in a controlled chemical environment.

Analytical Methodologies for Chemical Research and Process Monitoring of N Methyl N 2 Pyrrolidin 1 Yl Ethyl Urea

Development of Advanced Chromatographic Techniques (HPLC, GC, SFC) for Purity Assessment and Isolation of Isomers

Chromatographic techniques are central to the purity assessment and isolation of N-Methyl-N'-[2-(pyrrolidin-1-yl)ethyl]urea and its potential isomers. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) each offer unique advantages for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a widely adopted method for determining the purity of urea-containing compounds. semanticscholar.orggoogle.comnih.gov A typical HPLC method for N-Methyl-N'-[2-(pyrrolidin-1-yl)ethyl]urea would utilize a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol. google.com UV detection is commonly employed for quantification. Method development would focus on optimizing parameters such as mobile phase composition, pH, and column temperature to achieve optimal separation of the main compound from any process-related impurities or degradation products.

Gas Chromatography (GC): While the direct analysis of urea (B33335) derivatives by GC can be challenging due to their polarity and thermal lability, derivatization can be employed to enhance volatility and thermal stability. nih.govresearchgate.net For N-Methyl-N'-[2-(pyrrolidin-1-yl)ethyl]urea, derivatization of the urea functional group could facilitate its analysis by GC, allowing for the separation of volatile impurities. GC is particularly useful for the detection of residual solvents.

Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful technique for the separation of both chiral and achiral compounds, including urea derivatives. researchgate.netwikipedia.orgselvita.com Utilizing supercritical carbon dioxide as the primary mobile phase, SFC offers advantages such as faster analysis times and reduced solvent consumption compared to HPLC. selvita.com For N-Methyl-N'-[2-(pyrrolidin-1-yl)ethyl]urea, SFC could be particularly effective for the separation of isomers and closely related impurities. researchgate.netnih.gov

Interactive Data Table: Typical HPLC Method Parameters for Purity Assessment

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B in 20 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL

Application of Hyphenated Techniques (LC-MS, GC-MS) for Impurity Profiling and Reaction Progress Monitoring

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry, are indispensable for comprehensive impurity profiling and reaction monitoring. ijprajournal.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a cornerstone for identifying and quantifying impurities in pharmaceutical compounds. resolvemass.cabiomedres.usresearchgate.net For N-Methyl-N'-[2-(pyrrolidin-1-yl)ethyl]urea, LC-MS can be used to detect and identify process-related impurities, degradation products, and starting materials. The high sensitivity and selectivity of MS allow for the characterization of impurities even at trace levels. resolvemass.ca During process development, LC-MS is invaluable for monitoring the progress of the synthesis, allowing for the timely identification of intermediates and byproducts, which aids in optimizing reaction conditions.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of volatile and semi-volatile impurities. researchgate.net Following appropriate derivatization, GC-MS can be used to identify and quantify impurities in N-Methyl-N'-[2-(pyrrolidin-1-yl)ethyl]urea that are amenable to gas chromatography. nih.gov This technique is particularly well-suited for the analysis of residual solvents and low molecular weight byproducts.

Interactive Data Table: Common Impurities Identified by LC-MS

ImpurityStructurePotential Source
Starting Material A N-Methyl-1,2-ethanediamineIncomplete reaction
Starting Material B 1-(2-Chloroethyl)pyrrolidine (B1346828)Incomplete reaction
Dimer Bis-(2-(pyrrolidin-1-yl)ethyl)ureaSide reaction
Hydrolysis Product 2-(Pyrrolidin-1-yl)ethanamineDegradation

Spectroscopic Methods for Real-Time Monitoring of Reaction Kinetics and Intermediate Formation

Spectroscopic techniques that allow for real-time, in-situ analysis are increasingly being used to monitor reaction kinetics and the formation of intermediates. These Process Analytical Technology (PAT) tools provide a deeper understanding of reaction mechanisms and facilitate process control.

Fourier-Transform Infrared (FTIR) Spectroscopy: Attenuated Total Reflectance (ATR)-FTIR spectroscopy is a powerful technique for monitoring the concentration of reactants, intermediates, and products in real-time. core.ac.uknih.gov For the synthesis of N-Methyl-N'-[2-(pyrrolidin-1-yl)ethyl]urea, specific vibrational bands corresponding to the starting materials and the urea product can be monitored to track the reaction progress. nih.gov This data can be used to determine reaction endpoints and to develop kinetic models. nih.gov

Raman Spectroscopy: Raman spectroscopy is another vibrational spectroscopy technique that is well-suited for in-situ reaction monitoring. researchgate.netondavia.comrsc.orgias.ac.in It is particularly advantageous for aqueous reaction systems due to the weak Raman scattering of water. ondavia.com The formation of the urea bond in N-Methyl-N'-[2-(pyrrolidin-1-yl)ethyl]urea would produce a characteristic Raman signal that can be monitored to follow the reaction kinetics. researchgate.net

Chiral Separation Techniques for Enantiomeric Excess Determination (if applicable)

The pyrrolidine (B122466) ring in N-Methyl-N'-[2-(pyrrolidin-1-yl)ethyl]urea can possess a chiral center at the 2-position, depending on the substitution pattern. If the compound is chiral, the separation and quantification of the enantiomers are crucial.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most common technique for separating enantiomers. nih.govtandfonline.comnih.gov This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs are often effective for the separation of chiral amines and related compounds. tandfonline.com The development of a chiral HPLC method for N-Methyl-N'-[2-(pyrrolidin-1-yl)ethyl]urea would involve screening various CSPs and mobile phases to achieve baseline separation of the enantiomers.

Automation and High-Throughput Screening in Analytical Characterization

Automation and high-throughput screening (HTS) are increasingly being integrated into the analytical characterization workflow to enhance efficiency and throughput. the-scientist.comwikipedia.orgbmglabtech.com

In the context of N-Methyl-N'-[2-(pyrrolidin-1-yl)ethyl]urea, automated systems can be used for sample preparation, injection, and data analysis, significantly reducing manual labor and improving reproducibility. researchgate.netchromatographyonline.com High-throughput screening platforms can be employed for rapid method development, allowing for the parallel evaluation of numerous chromatographic conditions (e.g., different columns, mobile phases, and temperatures) to identify the optimal analytical method in a shorter timeframe. acs.orgsigmaaldrich.com Furthermore, automated systems are essential for the analysis of large numbers of samples generated during process optimization and stability studies. acs.orgyoutube.com

Future Research Directions and Unexplored Avenues in N Methyl N 2 Pyrrolidin 1 Yl Ethyl Urea Chemistry

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of unsymmetrical ureas, such as N-Methyl-N'-[2-(pyrrolidin-1-yl)ethyl]urea, is well-suited for adaptation to continuous-flow chemistry and automated synthesis platforms. Traditional batch synthesis of ureas can be hampered by issues related to the handling of hazardous reagents like isocyanates, managing reaction exotherms, and achieving consistent product quality. Flow chemistry offers elegant solutions to these challenges by providing superior control over reaction parameters, enhancing safety, and enabling rapid optimization. nih.govnih.gov

Future research could focus on developing a robust flow synthesis protocol for N-Methyl-N'-[2-(pyrrolidin-1-yl)ethyl]urea. A potential approach involves a two-stage microreactor system. In the first reactor, a precursor such as 2-(pyrrolidin-1-yl)ethan-1-amine could be reacted with a phosgene (B1210022) equivalent or a carbamoylating agent under precisely controlled temperature and pressure to generate a reactive isocyanate or carbamate (B1207046) intermediate in situ. This intermediate would then be immediately channeled into a second reactor to react with methylamine (B109427), yielding the final product. nih.gov This method minimizes the accumulation of unstable intermediates, thereby enhancing process safety. nih.gov

Furthermore, integrating this flow process with automated platforms could accelerate the exploration of its chemical space. Automated systems can perform numerous reactions in parallel, systematically varying starting materials, catalysts, and reaction conditions. This high-throughput approach would be invaluable for optimizing the synthesis of the target molecule and for preparing a diverse range of its derivatives for further study.

Table 1: Potential Parameters for Flow Synthesis Optimization

ParameterRange/Variables to ExploreRationale
Reactants Different carbamoylating agents (e.g., CDI, triphosgene)To identify the most efficient and safest route to the intermediate.
Temperature 25°C - 150°CTo optimize reaction rates and minimize side-product formation.
Pressure 1 - 10 barTo maintain reagents in the liquid phase and control gas evolution.
Residence Time 1 - 30 minutesTo ensure complete conversion without product degradation.
Solvent Acetonitrile, THF, Dichloromethane (B109758)To optimize solubility and reactivity of all components.

Application as a Building Block in Combinatorial Library Synthesis and Scaffold Diversity

The structural features of N-Methyl-N'-[2-(pyrrolidin-1-yl)ethyl]urea make it an excellent candidate for use as a building block in combinatorial library synthesis. Both the pyrrolidine (B122466) ring and the urea (B33335) moiety are considered "privileged scaffolds" in medicinal chemistry, appearing frequently in biologically active compounds. researchgate.netresearchgate.net The pyrrolidine ring offers a three-dimensional architecture that can effectively explore chemical space, a desirable trait in drug design. nih.gov

Future work could utilize N-Methyl-N'-[2-(pyrrolidin-1-yl)ethyl]urea as a central scaffold for creating large, diverse chemical libraries for high-throughput screening. There are several points of diversification within the molecule:

The Pyrrolidine Ring: The hydrogen atoms on the pyrrolidine ring can be substituted with various functional groups to explore structure-activity relationships (SAR).

The Ethyl Linker: The length and nature of the linker between the pyrrolidine and the urea can be modified.

The Urea Group: The methyl group can be replaced with a wide array of alkyl, aryl, or heterocyclic substituents. The hydrogen on the adjacent nitrogen can also be substituted, leading to trisubstituted ureas.

Solid-phase synthesis would be a particularly powerful technique for this purpose. acs.orgresearchgate.net The parent amine, 2-(pyrrolidin-1-yl)ethan-1-amine, could be immobilized on a resin support. Subsequent reaction with different isocyanates would generate a library of resin-bound urea derivatives. nih.gov This approach allows for the use of excess reagents to drive reactions to completion and simplifies purification, as byproducts and unreacted reagents can be washed away. acs.org

Table 2: Illustrative Combinatorial Library from N-Methyl-N'-[2-(pyrrolidin-1-yl)ethyl]urea Scaffold

Scaffold PositionR1 (on Pyrrolidine)R2 (on Urea)Potential Library Size
Point of Diversity H, -OH, -F, -CH3... (e.g., 20 variations)-CH3, -Ethyl, -Phenyl, -Benzyl... (e.g., 50 variations)20 x 50 = 1,000 compounds

This strategy, known as diversity-oriented synthesis (DOS), could rapidly generate a multitude of novel compounds for screening against various biological targets, leveraging the inherent bio-activity associated with both the pyrrolidine and urea motifs. researchgate.netresearchgate.net

Exploration in Supramolecular Chemistry and Self-Assembly Processes for Novel Chemical Architectures

The urea functional group is a cornerstone of supramolecular chemistry due to its ability to form strong and directional hydrogen bonds. nih.gov The two N-H protons act as hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. This arrangement facilitates the formation of well-defined, one-dimensional hydrogen-bonded chains or tapes, which are fundamental to many self-assembly processes. researchgate.net

A significant research avenue for N-Methyl-N'-[2-(pyrrolidin-1-yl)ethyl]urea lies in exploring its self-assembly behavior. The molecule's structure, with a flexible ethylpyrrolidine tail and a hydrogen-bonding urea head, suggests potential for forming interesting supramolecular architectures. In nonpolar solvents, it is conceivable that the molecules could self-assemble into higher-order structures such as fibers, gels, or even more complex arrangements. The interplay between the directional hydrogen bonds of the urea group and the steric bulk of the pyrrolidine moiety would dictate the final assembled structure.

Future studies could involve:

Crystallographic Analysis: Single-crystal X-ray diffraction to determine the precise hydrogen-bonding patterns and packing arrangements in the solid state. This would reveal the preferred self-assembly motifs. nih.gov

Solution-State Studies: Using techniques like concentration-dependent NMR spectroscopy to investigate self-assembly in solution and determine association constants.

Gelation Studies: Exploring the ability of the compound and its derivatives to form supramolecular gels in various organic solvents, which could have applications as soft materials.

By modifying the substituents on the urea or pyrrolidine, it would be possible to tune the self-assembly process, potentially leading to the rational design of novel supramolecular polymers, capsules, and other complex architectures. frontiersin.org

Potential Role in Materials Science as a Functional Monomer or Component

The unique combination of a heterocyclic amine and a urea group in N-Methyl-N'-[2-(pyrrolidin-1-yl)ethyl]urea makes it an intriguing candidate for applications in materials science. Both urea and pyrrolidine moieties have been successfully incorporated into polymers to impart specific properties. Polyureas, for instance, are known for their excellent mechanical strength, thermal stability, and chemical resistance, largely due to the extensive hydrogen bonding between the urea linkages. mdpi.comacs.org

A promising future direction is the development of N-Methyl-N'-[2-(pyrrolidin-1-yl)ethyl]urea into a functional monomer for polymerization. This could be achieved by introducing a polymerizable group, such as a vinyl or acrylate (B77674) moiety, onto the molecule. For example, the secondary amine of the pyrrolidine ring could be functionalized, or the primary amine precursor could be modified before the urea formation step.

Polymerizing such a monomer could lead to materials with novel properties:

Enhanced Thermal and Mechanical Properties: The urea groups within the polymer side chains could form extensive intermolecular hydrogen bonds, acting as physical crosslinks and significantly enhancing the polymer's strength and melting point. nih.gov

Functional Materials: The pyrrolidine group, being a tertiary amine, can act as a basic site, a ligand for metal coordination, or a catalyst. Polymers incorporating this moiety could find use as catalytic materials, ion-exchange resins, or coatings with special adhesive properties. mdpi.com

Biodegradable Polymers: By incorporating ester or other cleavable linkages into the monomer design, it may be possible to create biodegradable poly(ester urea)s, where the urea groups enhance material properties while maintaining degradability. nih.gov

Research in this area would involve the synthesis of novel functionalized monomers derived from the parent compound, their subsequent polymerization, and a thorough characterization of the resulting materials' thermal, mechanical, and chemical properties.

Theoretical Predictions for Novel Reactivity Patterns and Unanticipated Chemical Transformations

Computational chemistry provides a powerful lens through which to explore and predict the behavior of molecules, often guiding experimental efforts toward the most promising avenues. For N-Methyl-N'-[2-(pyrrolidin-1-yl)ethyl]urea, theoretical studies could offer profound insights into its reactivity and potential for novel chemical transformations.

Density Functional Theory (DFT) calculations could be employed to investigate several key aspects of the molecule's chemistry:

Conformational Analysis: The flexibility of the ethyl linker allows for multiple conformations. DFT studies can identify the lowest energy conformers and the rotational barriers between them, which is crucial for understanding its self-assembly behavior and interaction with biological targets. nih.gov

Reaction Mechanisms: Theoretical calculations can elucidate the mechanisms of potential reactions. For example, the thermal decomposition of urea derivatives has been shown through computational studies to proceed via four-center pericyclic reactions to yield isocyanates and amines. acs.org Similar studies on the target molecule could predict its thermal stability and decomposition products.

Prediction of Novel Reactivity: Computational models can predict sites of reactivity, such as the most acidic proton or the most nucleophilic atom. This could lead to the discovery of unanticipated chemical transformations. For instance, theoretical studies might reveal a pathway for an intramolecular cyclization or a ring-opening reaction of the pyrrolidine under specific conditions, which might not be immediately obvious from its structure. researchgate.net

By modeling the molecule's interaction with various reagents and catalysts, computational chemistry can help to design experiments to achieve novel transformations, effectively accelerating the discovery of new reactions and applications for this versatile scaffold.

Q & A

Q. What are the standard synthetic routes for 3-Methyl-1-[2-(pyrrolidin-1-yl)ethyl]urea?

The compound can be synthesized via two primary methods:

  • Method A : Reacting an alkyl/aryl amine with an azide derivative in anhydrous toluene under reflux for 1 hour, followed by solvent removal and crystallization from an ethanol–acetic acid (2:1) mixture .
  • Method B : Condensation of a pyrazolooxazinone intermediate with an amine in chloroform under reflux for 2 hours, followed by crystallization . Key parameters include temperature control (reflux conditions) and solvent selection to ensure high yield and purity.

Q. What analytical techniques are critical for characterizing this compound?

Post-synthesis characterization requires:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and urea backbone integrity.
  • HPLC for purity assessment, especially to detect residual solvents or byproducts.
  • Mass spectrometry (e.g., ESI-MS) to verify molecular weight (e.g., observed vs. calculated mass) . Polar surface area (PSA) and logP values, calculated via computational tools, can further inform solubility and pharmacokinetic predictions .

Q. How can researchers address solubility challenges during formulation?

Aqueous formulations often require co-solvents (e.g., polyethylene glycol) or pH adjustment to enhance solubility. Patent data suggest that derivatives with hydrophilic moieties (e.g., morpholine or piperazine) improve stability in aqueous media .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts in urea synthesis?

  • Solvent optimization : Replace toluene with dimethylacetamide (DMA) to reduce side reactions in Method A .
  • Catalytic additives : Use triethylamine to neutralize acidic byproducts during condensation (Method B) .
  • Temperature modulation : Lower reflux temperatures (e.g., 80°C vs. 100°C) to suppress decomposition of heat-sensitive intermediates .

Q. How to resolve contradictions in reported solubility or stability data?

  • Reproducibility checks : Validate experimental conditions (pH, temperature, solvent ratios) against literature protocols .
  • Advanced analytics : Employ dynamic light scattering (DLS) to detect aggregation in aqueous solutions, which may explain discrepancies .
  • Cross-validate logP predictions using both computational (e.g., ChemAxon) and experimental (shake-flask) methods .

Q. What strategies are recommended for designing biological activity assays?

  • Cellular models : Use macrophage-like U937 cells to assess immunomodulatory effects, as demonstrated for structurally related pyrrolidinyl urea analogs .
  • Target engagement : Prioritize kinases or GPCRs based on structural similarities to compounds with known activity (e.g., morpholine-substituted ureas) .
  • Dose-response studies : Include positive controls (e.g., kynurenine pathway inhibitors) to benchmark potency .

Q. How to evaluate formulation stability under varying storage conditions?

  • Accelerated stability testing : Expose formulations to 40°C/75% RH for 4 weeks and monitor degradation via LC-MS .
  • Excipient screening : Test surfactants (e.g., Poloxamer 407) to prevent crystallization in aqueous media .

Q. What computational approaches predict binding affinity for target proteins?

  • Docking studies : Use AutoDock Vina to model interactions with kinase domains, leveraging pyrrolidine’s conformational flexibility .
  • MD simulations : Assess urea backbone stability in binding pockets over 100-ns trajectories using GROMACS .

Q. How do structural modifications influence pharmacokinetic profiles?

  • Substituent effects : Introducing diethylamino groups (as in analogs) increases logP and blood-brain barrier permeability but may reduce aqueous solubility .
  • Metabolic stability : Replace methyl groups with deuterated analogs to prolong half-life, as shown in related urea derivatives .

Data Contradiction Analysis

  • Case study : Conflicting solubility reports may arise from polymorphism. Use powder X-ray diffraction (PXRD) to identify crystalline vs. amorphous forms .
  • Resolution : Standardize solvent systems (e.g., ethanol–acetic acid for crystallization) to ensure consistent solid-state properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.